Enantiomeric Excess: (S)-TFIP (>99% ee) vs. Baker's Yeast Reduction (~80% ee)
The enantiomeric excess (ee) of (S)-1,1,1-trifluoro-2-propanol is a critical quality attribute that directly impacts the optical purity of downstream APIs. While a classical Baker's yeast reduction of 1,1,1-trifluoroacetone yields the (S)-enantiomer with only approximately 80% ee, modern optimized biocatalytic and asymmetric hydrogenation processes deliver the compound with >99% ee [1]. This 19-percentage-point gap in enantiopurity is non-trivial, as the (R)-enantiomer behaves as a persistent impurity that cannot be readily removed in subsequent steps .
| Evidence Dimension | Enantiomeric excess (ee%) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Approximately 80% ee (obtained via traditional Baker's yeast reduction) |
| Quantified Difference | ≥19% absolute increase in enantiopurity |
| Conditions | Asymmetric reduction of 1,1,1-trifluoroacetone; target: optimized Ru-phosphine catalyst; comparator: resting Baker's yeast |
Why This Matters
Procurement of material with >99% ee eliminates the need for costly downstream chiral purification and ensures API regulatory compliance for stereochemical purity.
- [1] US Patent 7,504,544 B2. (2009). Asymmetric hydrogenation of 1,1,1-trifluoroacetone. View Source
